molecular formula C14H26N2O3 B2687850 tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate CAS No. 2126178-10-5

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate

Cat. No.: B2687850
CAS No.: 2126178-10-5
M. Wt: 270.373
InChI Key: DDICEOVZQPUTLM-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is known for its unique spirocyclic structure, which includes an oxa-diazaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 3-oxa-7,10-diazaspiro[56]dodecane-10-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane derivatives: These compounds have similar spirocyclic structures but differ in the specific functional groups attached.

    Spirooxindoles: Known for their biological activities, spirooxindoles have a different core structure but share the spirocyclic feature.

    Spirocyclic lactams: These compounds are used in pharmaceutical research and have a lactam ring as part of their structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDICEOVZQPUTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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